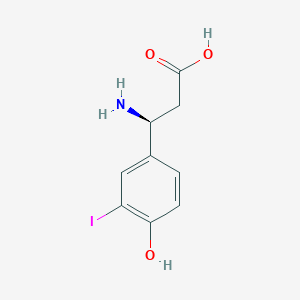
Benzenepropanoicacid,-amino-4-hydroxy-3-iodo-,(S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoicacid,-amino-4-hydroxy-3-iodo-,(S)- is a complex organic compound characterized by its unique structure, which includes an amino group, a hydroxy group, and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoicacid,-amino-4-hydroxy-3-iodo-,(S)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a hydroxybenzene derivative followed by the introduction of an amino group and subsequent coupling with a propanoic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoicacid,-amino-4-hydroxy-3-iodo-,(S)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield benzenepropanoic acid derivatives, while substitution of the iodine atom can lead to various substituted benzenepropanoic acids.
Scientific Research Applications
Benzenepropanoicacid,-amino-4-hydroxy-3-iodo-,(S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biochemical pathways and enzyme activities.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanoicacid,-amino-4-hydroxy-3-iodo-,(S)- involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate biological activities and lead to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid, 4-hydroxy-: Similar structure but lacks the amino and iodine groups.
Benzenepropanoic acid, 4-amino-: Similar structure but lacks the hydroxy and iodine groups.
Benzenepropanoic acid, 4-iodo-: Similar structure but lacks the amino and hydroxy groups.
Uniqueness
Benzenepropanoicacid,-amino-4-hydroxy-3-iodo-,(S)- is unique due to the presence of all three functional groups (amino, hydroxy, and iodine) on the benzene ring. This combination of functional groups provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1027335-65-4 |
|---|---|
Molecular Formula |
C9H10INO3 |
Molecular Weight |
307.08 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 |
InChI Key |
WGDQMDQCLHQPBM-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CC(=O)O)N)I)O |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl N-[(Z)-2-[(4-chlorophenyl)iminomethyl]-3-hydroxybut-2-enoyl]carbamate](/img/structure/B12333932.png)

![Glycine,N-[(1,2,3,4-tetrahydro-2,4-dioxo-1-b-D-ribofuranosyl-5-pyrimidinyl)methyl]-](/img/structure/B12333938.png)
![(5Z)-2-[2-(2-hydroxyethyl)piperidin-1-yl]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B12333942.png)

![N-[(E)-1-(4-methylphenyl)ethylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide](/img/structure/B12333964.png)

![methyl 2-[((E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxo-1-butenyl)amino]-3-thiophenecarboxylate](/img/structure/B12333978.png)
![1-[(oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B12333986.png)
![(2E)-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal](/img/structure/B12333993.png)

